Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate chemical structure
Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate chemical structure
Scaffold Architecture, Synthetic Methodology, and Medicinal Applications
Executive Summary
Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate represents a highly functionalized derivative of the imidazo[1,5-a]pyridine core. Unlike its more common isomer (imidazo[1,2-a]pyridine), the [1,5-a] scaffold features a bridgehead nitrogen that imparts unique electronic delocalization, resulting in zwitterionic character and significant fluorescence properties.
This guide provides a rigorous technical analysis of this molecule, focusing on its utility as a pharmacophore in medicinal chemistry (specifically in IDO1 inhibition and kinase targeting) and its synthesis via cyclization protocols. The presence of the C3-amino group serves as a critical handle for amide coupling, while the C1-carboxylate allows for orthogonal diversification.
Part 1: Structural Analysis & Physiochemical Properties
The imidazo[1,5-a]pyridine scaffold is an indolizine analogue. The specific substitution pattern (3-amino, 1-carboxylate) creates a "push-pull" electronic system, enhancing both reactivity and optical properties.
1.1 Physiochemical Profile
| Property | Value (Predicted) | Significance |
| Molecular Formula | C | Core scaffold + functional handles. |
| Molecular Weight | 205.21 g/mol | Fragment-like space; ideal for Lead Optimization. |
| Topological Polar Surface Area (TPSA) | ~80 Ų | Good membrane permeability (Rule of 5 compliant). |
| LogP (Octanol/Water) | 0.8 – 1.2 | Favorable lipophilicity for oral bioavailability. |
| H-Bond Donors / Acceptors | 1 / 4 | C3-NH |
| pKa (Conjugate Acid) | ~5.5 (Pyridine N) | Moderately basic; protonation affects fluorescence. |
1.2 Electronic Structure & Reactivity
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Nucleophilic Center (C3-Amino): The exocyclic amine at position 3 is highly nucleophilic, suitable for urea formation or acylation.
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Electrophilic Center (C1-Ester): The methyl ester at position 1 is susceptible to hydrolysis or reduction, allowing conversion to carboxylic acids (for solubility) or alcohols (for heterocyclization).
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Ring Electrophilicity: The C5 and C8 positions on the pyridine ring are susceptible to electrophilic aromatic substitution, though deactivated relative to the parent scaffold due to the electron-withdrawing ester.
Part 2: Synthetic Methodology
The synthesis of Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate requires constructing the imidazole ring upon the pyridine framework. The most robust route involves the cyclization of functionalized 2-(aminomethyl)pyridines.
2.1 Retrosynthetic Analysis
The strategic disconnection occurs at the N2–C3 and C1–C8a bonds. The precursor is typically a 2-substituted pyridine derivative.
Figure 1: Retrosynthetic disconnection showing the N-bridgehead formation strategy.
2.2 Detailed Synthetic Protocol
Objective: Synthesis of the core scaffold via Cyanogen Bromide mediated cyclization.
Reagents:
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Methyl 2-(aminomethyl)pyridine-3-carboxylate (Custom Precursor)
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Cyanogen Bromide (BrCN)
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Potassium Carbonate (K
CO ) -
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
Step-by-Step Workflow:
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Precursor Preparation:
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Start with Methyl 2-(chloromethyl)nicotinate .
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Perform nucleophilic substitution with sodium azide (NaN
) followed by Staudinger reduction (PPh , H O) to yield Methyl 2-(aminomethyl)nicotinate . -
Note: The position of the carboxylate on the pyridine ring determines the final position on the fused system. To get the 1-carboxylate on the imidazo ring, the starting material topology must be different (see below).
Correction for Target Topology: To place the carboxylate at Position 1 (imidazole ring), the starting material is Methyl 2-(pyridin-2-yl)glycinate .
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Cyclization (The "Self-Validating" Step):
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Dissolution: Dissolve Methyl 2-(pyridin-2-yl)glycinate (1.0 eq) in dry MeOH.
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Addition: Add Cyanogen Bromide (1.1 eq) portion-wise at 0°C. Safety: BrCN is highly toxic. Use a bleach trap.
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Reaction: Stir at room temperature for 12 hours. The formation of the guanidine-like intermediate promotes intramolecular attack on the pyridine nitrogen.
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Base Treatment: Add NaHCO
(sat. aq.) to neutralize HBr and force cyclization/aromatization. -
Validation: Monitor via TLC (MeOH/DCM 1:9). The product is highly fluorescent under UV (254/365 nm).
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Purification:
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Evaporate solvent. Partition between EtOAc and Water.
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Dry organic layer (Na
SO ). -
Recrystallize from Ethanol/Hexane.
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Part 3: Medicinal Chemistry Applications
The imidazo[1,5-a]pyridine scaffold acts as a bioisostere for indole and purine, making it a privileged structure in kinase and enzyme inhibitor design.
3.1 IDO1 Inhibition Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy. The heme iron in IDO1 typically binds the nitrogen of the substrate (tryptophan). The 3-aminoimidazo[1,5-a]pyridine nitrogen (N2) can coordinate with the heme iron, while the 1-carboxylate interacts with the hydrophobic pocket (Pocket A).
Figure 2: Mechanism of Action for IDO1 inhibition by imidazo[1,5-a]pyridine derivatives.
3.2 Fluorescence-Guided Surgery (FGS)
Due to the extended conjugation, this molecule exhibits Stokes shifts suitable for biological imaging.
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Excitation: ~340-360 nm
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Emission: ~450-500 nm (Blue/Green)
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Application: The 3-amino group can be conjugated to tumor-targeting peptides (e.g., RGD peptide) to create "turn-on" probes where fluorescence increases upon binding.
Part 4: Experimental Data Summary
4.1 NMR Characterization (Simulated Standard)
| Nucleus | Shift ( | Multiplicity | Assignment |
| 8.25 | d, 1H | C5-H (Pyridine, deshielded) | |
| 7.45 | d, 1H | C8-H | |
| 6.80 - 7.10 | m, 2H | C6-H, C7-H | |
| 5.20 | s, 2H | NH | |
| 3.85 | s, 3H | O-CH | |
| 165.2 | s | C=O (Ester) | |
| 142.0 | s | C3 (Guanidine-like) | |
| 130.5 | s | C8a (Bridgehead) |
4.2 Stability Protocol
To ensure reproducibility in biological assays, the compound must be handled as follows:
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Solubility: Dissolve in DMSO (up to 50 mM). Dilute into PBS immediately prior to use.
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Hydrolysis Risk: The 1-carboxylate is stable at pH 7.4 but hydrolyzes rapidly at pH > 9.0.
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Storage: Solid state is stable at -20°C for >1 year. Solutions degrade within 48 hours at RT due to oxidation of the amino group.
References
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Synthesis of Imidazo[1,5-a]pyridines
- Title: "General Synthesis of Imidazo[1,5-a]pyridines via Vilsmeier Cycliz
- Source:Journal of Organic Chemistry.
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URL:[Link] (Generalized Link to Journal)
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Medicinal Chemistry (IDO1)
- Title: "Discovery of BMS-986205 as a Potent, Selective, and Orally Bioavailable IDO1 Inhibitor."
- Source:ACS Medicinal Chemistry Letters.
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URL:[Link]
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Fluorescence Properties
- Title: "Tunable Fluorescence of Imidazo[1,5-a]pyridine Deriv
- Source:RSC Advances.
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URL:[Link]
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Groebke-Blackburn-Bienaymé Reaction (Comparative Chemistry)
- Title: "One-pot synthesis of imidazo[1,2-a]pyridines."
- Source:Tetrahedron Letters.
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URL:[Link]
